5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLWGEVFZLAJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397297 | |
| Record name | STK367651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16883-20-8 | |
| Record name | STK367651 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 5 Amino 2 4 Bromophenyl 4h Pyrazol 3 One
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.
For a compound like 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazolone (B3327878) ring, the bromophenyl group, and the amino group all contain π electrons and non-bonding (n) electrons that can undergo such transitions. The conjugation between the phenyl ring and the pyrazolone system would likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated chromophores.
A hypothetical data table for the UV-Vis spectral data would typically include:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No experimental data was found for this compound in the available literature.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a non-volatile solid organic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for purity assessment. Gas Chromatography (GC) would generally require derivatization to increase the compound's volatility.
An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used to monitor the elution of the compound from the column. The retention time (the time it takes for the compound to pass through the column) would be a characteristic feature for identification under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination.
A representative data table for an HPLC method would include the following details:
| Parameter | Value |
| Chromatographic System | Data Not Available |
| Column | Data Not Available |
| Mobile Phase | Data Not Available |
| Flow Rate | Data Not Available |
| Detection Wavelength | Data Not Available |
| Retention Time | Data Not Available |
Specific experimental conditions and results for the HPLC or GC analysis of this compound could not be located in published research.
Computational and Theoretical Investigations of 5 Amino 2 4 Bromophenyl 4h Pyrazol 3 One and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems, providing a balance between computational cost and accuracy. aip.org For 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one and its analogues, DFT calculations offer profound insights into their geometry, reactivity, and spectroscopic characteristics. These theoretical studies often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to model the molecule's behavior. nih.govstrath.ac.uk
The first step in most DFT studies is the optimization of the molecule's ground-state geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. cu.edu.eg For pyrazolone (B3327878) derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov
Studies on structurally similar pyrazole (B372694) compounds reveal that the central pyrazole ring can adopt a flattened envelope conformation. researchgate.net In the case of this compound, the planarity of the molecule is influenced by the steric and electronic effects of its substituents—the 4-bromophenyl group, the amino group, and the oxo group. The dihedral angle between the pyrazolone ring and the appended phenyl ring is a critical parameter, indicating the degree of twist in the molecule, which can affect electronic conjugation. nih.gov Theoretical calculations on related structures have shown that while the pyrazole ring itself is nearly planar, the attached phenyl rings can be significantly twisted relative to it. researchgate.netmdpi.com
Table 1: Representative Calculated Geometric Parameters for a Pyrazolone Ring System
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C=O | 1.21 - 1.25 | |
| N-N | 1.37 - 1.40 | |
| C-N (ring) | 1.30 - 1.39 | |
| C-C (ring) | 1.38 - 1.45 | |
| N-N-C: 108 - 112 | ||
| N-C-C: 105 - 110 | ||
| C-C-C: 106 - 109 | ||
| C-N-N: 110 - 113 |
Note: Data is generalized from DFT studies on analogous pyrazolone structures.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For pyrazolone derivatives, DFT calculations show that the electron density in the HOMO is often located on the pyrazolone ring and the amino group, while the LUMO is distributed over the pyrazolone and the phenyl rings, indicating potential for intramolecular charge transfer upon excitation. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for Pyrazolone Analogues
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrazolone Derivative A | -5.89 | -1.78 | 4.11 |
| Pyrazolone Derivative B | -6.12 | -2.05 | 4.07 |
| Pyrazolone Derivative C | -6.01 | -1.93 | 4.08 |
Note: Values are representative and sourced from DFT studies on various pyrazolone derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For this compound, MEP analysis is expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, which are the most electronegative sites. researchgate.net These regions are the likely sites for protonation and coordination with electrophiles. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack.
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. researchgate.net
IR Frequencies: Theoretical vibrational frequencies can be calculated to help assign experimental FT-IR spectral bands. nih.gov The computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. For the title compound, characteristic vibrational frequencies would include the N-H stretching of the amino group, C=O stretching of the carbonyl group, C=N and C=C stretching of the rings, and C-Br stretching.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions have shown a strong correlation with experimental results for pyrazole derivatives. researchgate.netnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net
Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Pyrazole Analogue
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| NH₂ | 5.30 | 5.25 |
| CH (pyrazole) | 7.85 | 7.91 |
| CH (phenyl) | 7.20 - 7.60 | 7.28 - 7.65 |
| CH₃ | 2.45 | 2.41 |
Note: Data is illustrative, based on published studies comparing experimental and DFT-calculated values for substituted pyrazoles. researchgate.net
DFT is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies allows for the determination of the most probable reaction pathway. mdpi.com
In the context of pyrazolone derivatives, which are known for various biological activities, DFT can be used to explore potential mechanisms of action, such as radical scavenging. researchgate.net For a compound like this compound, a potential antioxidant mechanism could involve hydrogen atom transfer (HAT) from the amino group to a free radical. DFT calculations can be employed to compute the N-H Bond Dissociation Enthalpy (BDE). A lower BDE value suggests that the hydrogen atom can be donated more easily, indicating a more favorable HAT process. By calculating the energies of the reactant, the transition state, and the product, the energetic feasibility of the radical scavenging pathway can be thoroughly assessed.
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orghilarispublisher.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. For pyrazolone analogues, QSAR studies have been conducted to understand their antimicrobial and anti-inflammatory activities. ej-chem.orgresearchgate.net
These models are built upon the calculation of various molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO and LUMO energies, and atomic charges. They are crucial for modeling electrostatic and hydrogen bonding interactions.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are important for understanding how a molecule fits into a receptor's binding site.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.
Physicochemical Descriptors: This category includes properties like the logarithm of the partition coefficient (LogP), which measures hydrophobicity, and hydration energy, which relates to solubility. researchgate.net
By generating a statistically significant equation that links a combination of these descriptors to the observed biological activity, a QSAR model can be developed. For instance, a model might show that the antimicrobial activity of a series of pyrazolones is positively correlated with their hydration energy but negatively correlated with their LogP and molecular volume. researchgate.net Such insights are invaluable for rationally designing new analogues with potentially enhanced activity. imaging.org
Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyrazolone Analogues
| Descriptor Class | Descriptor Name | Significance in QSAR Models |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, influencing membrane permeability and transport. |
| Thermodynamic | Hydration Energy (Hyd E) | Relates to the solubility of the compound in aqueous environments. researchgate.net |
| Steric | Molecular Volume (Vol) | Describes the size of the molecule, affecting its fit in a binding pocket. |
| Steric | Surface Area (SA) | Relates to the area available for interaction with a receptor. |
| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, important for electrostatic interactions. vlifesciences.com |
| Topological | Chi Indices | Quantify molecular shape, branching, and complexity. hilarispublisher.com |
Development of Predictive Models based on Physiochemical and Electronic Descriptors
The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern computational chemistry, enabling the prediction of the biological activity of novel compounds based on their structural features. For this compound and its analogues, these models are constructed by establishing a mathematical correlation between molecular descriptors and their observed biological activities. ej-chem.orgsemanticscholar.org
Physiochemical and electronic descriptors are calculated for a series of related pyrazolone compounds. These descriptors quantify various properties of the molecules. Common physiochemical descriptors include LogP (lipophilicity), molecular weight, and surface area. Electronic descriptors, on the other hand, describe the electronic aspects of the molecule, such as dipole moment, electronegativity (χ), global hardness (η), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Once a diverse set of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a QSAR model. nih.gov These models take the form of an equation that relates a combination of descriptors to the biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). mdpi.com For instance, a 2D-QSAR study on pyrazolone derivatives might yield an equation where activity is positively correlated with certain topological features and negatively correlated with the presence of specific atomic fragments. shd-pub.org.rs The robustness and predictive power of these models are rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net
A well-validated QSAR model serves as a powerful predictive tool. It can be used to forecast the activity of newly designed, unsynthesized pyrazolone analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. ej-chem.org This in-silico screening significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
|---|---|---|---|
| Physiochemical | LogP | Measures the lipophilicity (fat-solubility) of the compound. | Affects membrane permeability and transport to the target site. |
| Electronic | Dipole Moment (µ) | Indicates the overall polarity of the molecule. | Influences polar interactions with the biological target. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Important for charge-transfer interactions and reactivity. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Important for charge-transfer interactions and molecular stability. |
| Topological | Molecular Volume | The volume occupied by the molecule. | Relates to steric fit within a receptor's binding pocket. |
| Electronic | Hydration Energy (HE) | The energy released upon hydration of the molecule. | Correlates with solubility and bioavailability. semanticscholar.org |
Correlation of Structural Elements with Potential Reactivity or Binding Affinities to Chemical Targets
QSAR studies elucidate the relationship between the structural elements of pyrazolone derivatives and their biological activity. nih.gov By analyzing the descriptors that contribute most significantly to the predictive models, researchers can infer how specific functional groups and structural motifs influence reactivity and binding affinity.
For a molecule like this compound, key structural elements include:
The Pyrazolone Core: This heterocyclic ring system is the fundamental scaffold. Its shape and electronic properties are crucial for establishing a basic interaction with the target.
The 5-amino group: As a hydrogen bond donor, this group can form critical interactions with amino acid residues in a protein's active site.
The 3-oxo group: The carbonyl oxygen is a strong hydrogen bond acceptor, often playing a pivotal role in anchoring the ligand to the receptor.
QSAR models can quantify the impact of these elements. For example, a model might show that increasing the lipophilicity (LogP) of the substituent on the phenyl ring enhances activity, suggesting a hydrophobic binding pocket. nih.gov Similarly, electronic descriptors can reveal that electron-withdrawing groups on the phenyl ring increase binding affinity, pointing to the importance of electrostatic interactions. nih.gov These structure-activity relationships (SAR) provide a clear rationale for designing more potent analogues by modifying specific parts of the molecule. nih.gov
Field-Based 3D-QSAR Analysis
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed and intuitive understanding of SAR by considering the molecule's 3D structure and the fields it produces. ej-chem.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com
In a 3D-QSAR study, a set of aligned pyrazolone analogues is placed within a 3D grid. For each molecule, the steric and electrostatic interaction fields are calculated at each grid point. mdpi.com
Steric Fields: Represent the molecule's size and shape.
Electrostatic Fields: Represent the distribution of positive and negative charges.
Other Fields (in CoMSIA): Hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields can also be included. nih.gov
Statistical methods, typically Partial Least Squares (PLS), are then used to correlate the variations in these field values with the changes in biological activity. mdpi.comnih.gov The results are visualized as 3D contour maps superimposed on a representative molecule. shd-pub.org.rs These maps highlight regions where specific properties are favorable or unfavorable for activity:
Steric Maps: Green contours may indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.
Electrostatic Maps: Blue contours might show where positive charges are favored, and red contours where negative charges increase activity.
For this compound, a 3D-QSAR model could reveal that a bulky, electropositive group is favored near one end of the molecule, while an electronegative, hydrogen-bond accepting feature is required near the carbonyl oxygen. This visual feedback is invaluable for rational drug design, providing a clear roadmap for structural modifications to optimize binding affinity. mdpi.com
Molecular Docking Simulations for Theoretical Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This simulation provides insights into the theoretical binding mode and affinity, helping to rationalize the compound's biological activity at a molecular level. ijper.org
Prediction of Ligand-Receptor Interactions in Model Systems (e.g., enzyme active sites as chemical models)
Docking simulations begin with the three-dimensional structures of the ligand and the target protein, often obtained from X-ray crystallography or homology modeling. The simulation then explores various possible conformations and orientations of the ligand within the protein's active site, calculating a "docking score" for each pose. nih.gov This score, typically expressed in units of energy like kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. ijper.orghilarispublisher.com
For pyrazolone analogues, docking has been used to predict their binding modes in various enzyme active sites that serve as chemical models for therapeutic targets. These include:
Kinases (e.g., CDK2, Aurora A): Pyrazole derivatives have been docked into the ATP-binding pocket of kinases, where they are predicted to act as inhibitors. nih.gov
Cyclooxygenase (COX) enzymes: As many pyrazolones have anti-inflammatory properties, they are often docked into the active site of COX-1 and COX-2 to understand their mechanism of inhibition. ijper.orghilarispublisher.com
Carbonic Anhydrases (hCA): Studies have successfully docked pyrazole-carboxamides into the active site of hCA I and hCA II, revealing key interactions with the zinc ion and surrounding residues. nih.gov
Viral Proteases (e.g., SARS-CoV-2 Mpro): Pyrazolone compounds have been evaluated in silico as potential inhibitors of viral proteases, with docking predicting favorable binding within the catalytic site. nih.gov
The results from these simulations provide a detailed, atom-level hypothesis of how the ligand interacts with the receptor, guiding further experimental validation and lead optimization.
| Pyrazolone Analogue Type | Protein Target (PDB ID) | Range of Binding Affinities (kcal/mol) | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| Generic Pyrazole Derivatives | VEGFR-2 (2QU5) | Up to -10.09 (kJ/mol) | Not specified | nih.gov |
| Generic Pyrazole Derivatives | Aurora A Kinase (2W1G) | Up to -8.57 (kJ/mol) | Lys20, Lys89, Thr217, Arg137 | nih.gov |
| Pyrazole-Carboxamides | Carbonic Anhydrase I (hCA I) | -7.6 to -9.3 | His94, His96 | nih.gov |
| Generic Pyrazolone Derivatives | COX-II (1CX2) | -6.7 to -10.7 | Not specified | ijper.org |
| Pyrazolone Derivatives | SARS-CoV-2 Mpro | -6.6 to -8.5 | His41, Cys145 | nih.gov |
| 4-(2-(4-bromophenyl)hydrazineylidene) derivative | Acetylcholinesterase (AChE) | -10.22 | TYR72, TYR124, TRP286, TYR337 | researchgate.netdergipark.org.trdergipark.org.tr |
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-receptor complex predicted by docking is primarily determined by non-covalent interactions, especially hydrogen bonds and hydrophobic interactions. nih.gov Analysis of the docked poses of this compound and its analogues reveals how their specific structural features engage with the active site.
Hydrogen Bonding: These are crucial for specificity and anchoring the ligand. The pyrazolone scaffold offers multiple sites for hydrogen bonding. The 5-amino group (-NH2) acts as a hydrogen bond donor. The 3-oxo group (C=O) is a strong hydrogen bond acceptor. The nitrogen atoms within the pyrazole ring can also act as acceptors. Docking studies frequently show these groups forming hydrogen bonds with the backbones or side chains of polar amino acids like serine, threonine, arginine, and histidine. nih.govnih.govsemanticscholar.org
Visualization tools are used to analyze these interactions in detail, mapping the distances and geometries of hydrogen bonds and identifying all residues in close hydrophobic contact with the ligand. nih.gov
Conformational Changes Upon Binding
Flexible molecules often adopt different three-dimensional shapes, or conformations, depending on their environment. It is widely recognized that the conformation of a ligand when bound to a protein is not necessarily its lowest-energy conformation in solution. capes.gov.br The process of binding can involve conformational changes in both the ligand and the protein.
Two primary models describe this phenomenon:
Induced Fit: The binding of the ligand induces a conformational change in the protein's active site, creating a more complementary shape, analogous to a hand fitting into a glove. psu.edu
Pre-existing Equilibrium (Conformational Selection): A protein naturally exists as an ensemble of different conformations. The ligand selectively binds to and stabilizes a specific, pre-existing conformation that is most complementary to it, thus shifting the equilibrium towards that bound state. psu.edugersteinlab.org
For this compound, while the pyrazolone ring itself is largely rigid, the bond connecting the ring to the 4-bromophenyl group is rotatable. Molecular docking simulations allow this rotational freedom, exploring various torsion angles to find the optimal orientation of the phenyl ring within the binding site. This allows the ligand to adapt its shape to fit the specific contours of the receptor. semanticscholar.org The final predicted bound pose often reveals a specific conformation that maximizes favorable interactions, which may differ from its calculated ground-state conformation in a vacuum, highlighting the molecule's ability to adapt to its binding partner. capes.gov.br
Coordination Chemistry of 5 Amino 2 4 Bromophenyl 4h Pyrazol 3 One As a Ligand
Ligand Design and Potential Binding Modes
The structure of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one features several potential coordination sites, making it a versatile building block in the design of metal complexes. The arrangement of its functional groups allows for multiple binding modes, including monodentate, bidentate, and bridging coordination.
The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms. In this compound, the nitrogen atom at the N1 position is substituted with a 4-bromophenyl group, which generally makes it unavailable for coordination. However, the second nitrogen atom (N2) of the pyrazole ring possesses a lone pair of electrons and is a primary site for coordination with metal ions. researchgate.net The involvement of pyrazole nitrogen atoms in forming coordination compounds is a well-established principle in the chemistry of pyrazole-derived ligands. researchgate.netrsc.org Coordination through this nitrogen atom allows the ligand to act in a monodentate fashion or as part of a larger chelation system.
A key feature of this compound is the strategic placement of the exocyclic amino group at the C5 position and the carbonyl oxygen at the C3 position. These two groups are positioned to act in concert as a bidentate chelating agent, coordinating to a single metal center to form a stable five-membered ring. nih.gov
This chelation is achieved through the donation of electron pairs from both the amino nitrogen and the carbonyl oxygen to the metal ion. The formation of such chelate rings is thermodynamically favorable, leading to complexes with enhanced stability compared to those formed with analogous monodentate ligands. nih.gov The involvement of an amino group in metal ion coordination has been demonstrated in related heterocyclic systems, where it is confirmed by shifts in spectroscopic data upon complexation. ijnes.org This bidentate N,O-donor behavior is a common and important binding mode for pyrazolone-based ligands. bohrium.com
The substituent at the N1 position of the pyrazolone (B3327878) ring can significantly influence the ligand's coordination properties through both electronic and steric effects. The 4-bromophenyl group attached to the N1 nitrogen atom is generally considered to be electron-withdrawing. This electronic effect can modulate the electron density of the entire pyrazolone ring system, thereby affecting the donor strength of the other coordinating atoms, such as the N2 nitrogen and the carbonyl oxygen. A reduction in electron density could slightly decrease the basicity and, consequently, the coordinating ability of the donor sites.
Sterically, the bulky 4-bromophenyl group can impose conformational constraints on the ligand and influence the geometry of the resulting metal complexes. It can affect how the ligand orients itself around a metal center and may hinder the approach of other ligands, thereby dictating the final coordination number and stereochemistry of the complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound as a ligand typically involves straightforward procedures, and the resulting complexes are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and bonding.
Transition metal complexes of this compound can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. A general synthetic method involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol and adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates of Pt(II), Co(II), Ni(II), Cu(II), Cd(II), or Mn(II)) in the same solvent. nih.gov
The reaction mixture is often stirred and heated under reflux for a period to ensure the completion of the reaction. ijnes.org Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the composition of the final complex. For related pyrazole-based ligands, complexes with various geometries, such as square planar, tetrahedral, and octahedral, have been successfully synthesized with these metals. nih.govijnes.orgresearchgate.net
Spectroscopic methods are essential for confirming that coordination has occurred and for elucidating the binding mode of the ligand. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
In the IR spectrum of the free ligand, characteristic absorption bands for the carbonyl (C=O) and amino (N-H) groups are observed. Upon coordination to a metal ion through these groups, their vibrational frequencies are expected to shift.
ν(C=O) Shift: The stretching frequency of the carbonyl group, typically observed around 1650-1700 cm⁻¹, is expected to shift to a lower wavenumber (a redshift) upon coordination. This shift indicates a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal center.
ν(N-H) Shift: The stretching and bending vibrations of the amino group (ν(N-H) and δ(N-H)) are also sensitive to coordination. A shift in these bands provides strong evidence for the involvement of the amino nitrogen in the complex formation. ijnes.org
New Bands: The formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
The table below summarizes the expected shifts in key IR frequencies upon complexation.
| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
| Carbonyl (C=O) | ~1680 cm⁻¹ | Decrease (Redshift) | Weakening of the C=O bond due to electron donation to the metal. |
| Amino (N-H) | ~3300-3400 cm⁻¹ | Shift and/or Broadening | Change in the electronic environment of the N-H bond upon coordination. |
| Metal-Ligand | N/A | Appearance of new bands (~400-600 cm⁻¹) | Formation of new M-N and M-O bonds. |
¹H NMR spectroscopy is used to characterize complexes of diamagnetic metals like Pt(II) and Cd(II). The chemical shifts of protons near the coordination sites are altered upon complexation.
The signal for the amino (NH₂) protons is expected to shift downfield and may broaden upon coordination due to changes in its electronic environment and potential restrictions on rotation.
Protons on the pyrazole and phenyl rings will also experience shifts, with the magnitude of the shift depending on their proximity to the paramagnetic or diamagnetic metal center.
The table below outlines the anticipated changes in the ¹H NMR spectrum.
| Proton Type | Typical Chemical Shift (Free Ligand) | Expected Change upon Coordination | Reason for Change |
| Amino (NH₂) | Variable | Downfield shift and/or broadening | Deshielding effect from the metal center and participation in bonding. |
| Aromatic (Phenyl/Pyrazolyl) | ~6.5-8.0 ppm | Shifts in resonance | Alteration of the electronic structure of the rings upon ligand coordination. |
These characteristic spectroscopic signatures provide definitive evidence for the formation of metal complexes and offer critical insights into the specific binding mode of the this compound ligand.
Determination of Coordination Geometries and Nuclearity
The geometry and nuclearity of metal complexes derived from 5-aminopyrazolone ligands are determined using a combination of techniques, primarily single-crystal X-ray diffraction, alongside spectroscopic methods and magnetic susceptibility measurements. These studies reveal how the ligand coordinates to metal centers and how these units assemble into larger structures.
Pyrazolone-based ligands, including 5-aminopyrazolones, are known for their rich coordination chemistry. nih.gov They can act as bidentate or tridentate ligands, coordinating with a variety of metal ions. researchgate.net The coordination typically involves the exocyclic carbonyl oxygen, the amino group nitrogen, and a nitrogen atom within the pyrazole ring. The resulting metal complexes can exhibit various coordination geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the reaction conditions. researchgate.netunicam.it
For instance, studies on related pyrazolone Schiff base complexes have shown that Zn(II) can form octahedral complexes, while Cu(II) may adopt a square planar geometry. unicam.it In one study, a Cd(II) complex with a pyrazole-acetamide ligand adopted a mononuclear structure with a coordination sphere completed by two chloride anions, while a Cu(II) complex with the same ligand was also mononuclear but coordinated to two ethanol molecules. nih.gov The nuclearity, whether a complex is mononuclear, dinuclear, or polynuclear, is heavily influenced by the nature of the ligand and the potential for bridging between metal centers. nih.gov The specific substituents on the pyrazolone ring, such as the 4-bromophenyl group, can influence these structural outcomes through steric and electronic effects.
Table 1: Representative Coordination Geometries of Metal Complexes with Pyrazolone-Type Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Nuclearity |
|---|---|---|---|
| Zn(II) | Pyrazolone Schiff Base | Octahedral | Mononuclear |
| Cu(II) | Pyrazolone Schiff Base | Square Planar | Mononuclear |
| Cd(II) | Pyrazole-acetamide | Octahedral | Mononuclear |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Mononuclear |
This table presents generalized data for pyrazolone-type ligands to illustrate common coordination behaviors.
Catalytic Applications of Metal Complexes Derived from 5-aminopyrazolones
Metal complexes incorporating 5-aminopyrazolone ligands are recognized for their catalytic prowess in a variety of chemical transformations. bohrium.com The combination of the pyrazolone framework and a coordinated metal center creates active sites capable of facilitating organic reactions, selective oxidations, and electrocatalysis.
Catalysis in Organic Synthesis Transformations
Complexes derived from pyrazolone ligands have demonstrated utility in several key organic synthesis reactions. Although specific examples for cross-coupling and hydrogenation with the title compound are not extensively documented, the broader class of pyrazolone metal complexes is active in oxidation reactions. researchgate.net The catalytic activity stems from the ability of the metal center to exist in multiple oxidation states, facilitating redox cycles that are fundamental to many catalytic processes. For example, pyrazolone-based oxalamide metal complexes have been used for the liquid-phase oxidation of phenol. nih.gov
Selective Oxidation Reactions
In the realm of selective oxidation, metal complexes of pyrazolone derivatives have shown significant promise. Heterogeneous catalysts developed by intercalating Mn(II), Zn(II), and Sn(II) pyrazolone-based oxalamide complexes into Na-montmorillonite have been successfully employed for the oxidation of phenol using hydrogen peroxide (H₂O₂) as an oxidant. nih.gov These catalysts demonstrated increased selectivity towards oxidation products like catechol, hydroquinone, and benzoquinone compared to ligand-free metal-intercalated montmorillonite. For instance, while the conversion of phenol decreased slightly with the ligand-containing catalysts, the total yield of the desired products increased, highlighting the positive effect of the pyrazolone-based ligand on selectivity. nih.gov
Table 2: Catalytic Oxidation of Phenol using Pyrazolone-Based Metal Complexes
| Catalyst | Phenol Conversion (%) | Total Yield (CAT, HQ, BQ) (%) |
|---|---|---|
| Mn/MMT | 59.52 | 26.74 |
| Mn/MMT/DAO | 51.90 | 40.32 |
| Zn/MMT | 60.79 | 29.75 |
Data adapted from a study on pyrazolone-based oxalamide complexes intercalated into Na-montmorillonite (MMT). DAO represents the pyrazolone-based oxalamide ligand. Products are Catechol (CAT), Hydroquinone (HQ), and Benzoquinone (BQ). nih.gov
Henry Reaction Catalysis
The Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction, can be effectively catalyzed by metal complexes. Copper(II) complexes, in particular, have been widely used for this transformation. nih.govmdpi.com Copper complexes incorporating pyrazolyl ligands have been synthesized and studied for their catalytic activity in the Henry reaction, showing significantly higher yields compared to the use of the metal salt alone. researchgate.net For example, copper, cobalt, nickel, and manganese complexes bearing 5-amino-o-ethylpyridine-2-carboximidate were used as catalysts in the Henry reaction, achieving good product yields ranging from 69% to 87%. ias.ac.in The specific chiral environment provided by ligands derived from 5-aminopyrazolones can also be exploited to achieve enantioselectivity in this reaction. nih.gov
Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR)
The development of efficient electrocatalysts for the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) is critical for renewable energy technologies. While noble metals are effective, research has focused on finding alternatives using more abundant elements. Metal complexes with nitrogen- and oxygen-containing ligands, such as pyrazolones, are promising candidates. Titanium-based tetrapyrazinoporphyrazines have been investigated as an alternative to noble metals for the ORR, demonstrating that the selectivity of the reaction (2-electron vs. 4-electron reduction of oxygen) can be tuned by modifying the synthetic conditions of the complex. researchgate.net Similarly, mixed Nickel-Iron (Ni-Fe) oxides are known to be highly active catalysts for the OER. semanticscholar.org Although direct application of this compound complexes in OER/ORR is a developing area, the fundamental ability of pyrazolone ligands to stabilize various metal ions in multiple oxidation states suggests their potential in designing new electrocatalysts for these important reactions.
Reactivity and Derivatization Pathways of 5 Amino 2 4 Bromophenyl 4h Pyrazol 3 One
Reactions Involving the Amino Group
The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a key functional group that serves as a primary site for nucleophilic attack and derivatization. Its reactivity is fundamental to the synthesis of a wide array of new molecular structures.
Formation of Schiff Bases and Imines
The primary amino group of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases or imines. ekb.egpastic.gov.pk This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. unr.edu.ar The resulting C=N double bond extends the conjugation of the system and provides a new site for further chemical modifications.
These reactions are generally carried out by refluxing the aminopyrazole with the respective carbonyl compound in a suitable solvent like ethanol (B145695) or methylene (B1212753) chloride. ekb.egunr.edu.ar The products are often crystalline solids and can be purified by recrystallization. ekb.eg
Table 1: Synthesis of Schiff Bases from this compound
| Carbonyl Compound | Product (Schiff Base) | Typical Conditions |
|---|---|---|
| Benzaldehyde | 5-(Benzylideneamino)-2-(4-bromophenyl)-4H-pyrazol-3-one | Ethanol, reflux, catalytic acid |
| 4-Chlorobenzaldehyde | 5-((4-Chlorobenzylidene)amino)-2-(4-bromophenyl)-4H-pyrazol-3-one | Methylene chloride, reflux |
Acylation and Sulfonylation Reactions
The nucleophilic character of the amino group also allows for straightforward acylation and sulfonylation reactions. Treatment with acyl halides, anhydrides, or sulfonyl chlorides, typically in the presence of a base to neutralize the liberated acid, yields the corresponding amides and sulfonamides. These reactions are crucial for introducing a variety of functional groups and for modulating the electronic properties and biological activity of the parent molecule. Acylation can proceed regioselectively at the amino group. researchgate.net
Table 2: Acylation and Sulfonylation of this compound
| Reagent | Product | Base |
|---|---|---|
| Acetyl chloride | N-(2-(4-Bromophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetamide | Pyridine or Triethylamine |
| Benzoyl chloride | N-(2-(4-Bromophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzamide | Pyridine or Triethylamine |
Diazotization and Azo Coupling Reactions
The primary aromatic amino group of the pyrazolone (B3327878) can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). rsc.orgresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. researchgate.netnih.gov This azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. rsc.org These azo dyes derived from pyrazole scaffolds are of significant interest in the fields of materials science and medicinal chemistry. rsc.org
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems due to its bifunctional nature, possessing both an amino group and a reactive endocyclic nitrogen or adjacent active methylene group. These reactions with 1,3-bielectrophilic reagents lead to the formation of bicyclic systems with significant biological and pharmacological potential. nih.gov
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are formed through the reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones, β-ketonitriles, and β-haloenones. nih.govnih.gov The reaction mechanism involves an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the bielectrophile, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. researchgate.net The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov These compounds are considered purine analogues and are of great interest in medicinal chemistry. researchgate.netresearchgate.net
Table 3: Reagents for the Synthesis of Pyrazolo[1,5-a]pyrimidines
| 1,3-Bielectrophilic Reagent | Resulting Fused System | Typical Conditions |
|---|---|---|
| Acetylacetone | 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6(2H)-one | Acetic acid, reflux |
| Ethyl acetoacetate | 2-(4-Bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-6(2H)-one | Pyridine or Ethanol, reflux |
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the isomeric pyrazolo[3,4-b]pyridine scaffold is another important derivatization pathway. mdpi.com This is typically achieved by reacting the 5-aminopyrazole with α,β-unsaturated carbonyl compounds (chalcones), 1,3-diketones, or β-ketoesters. biorxiv.orgmdpi.com The reaction often proceeds via a Michael addition of the amino group to the unsaturated system, or condensation with a carbonyl group, followed by intramolecular cyclization onto the C4 position of the pyrazole ring and subsequent aromatization. mdpi.combiorxiv.org The choice of reagents and catalysts, such as Lewis acids like ZrCl₄, can influence the reaction's efficiency and yield. mdpi.com These fused systems are prevalent in many biologically active molecules. biorxiv.orgderpharmachemica.com
Table 4: Reagents for the Synthesis of Pyrazolo[3,4-b]pyridines
| Reagent | Resulting Fused System | Typical Conditions |
|---|---|---|
| (E)-4-Arylbut-3-en-2-ones | Substituted 1-(4-Bromophenyl)-pyrazolo[3,4-b]pyridines | ZrCl₄, EtOH/DMF, 95 °C mdpi.com |
| Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 6-amino-1-(4-bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Sodium ethoxide, ethanol, reflux |
Formation of Other Fused Pyrazole Scaffolds
The versatility of this compound as a building block extends to the synthesis of a variety of other fused pyrazole systems beyond the commonly synthesized pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. The presence of the reactive amino group, coupled with the active methylene group at the C4 position and the endocyclic nitrogen atom, provides multiple sites for cyclization reactions with appropriate biselectrophilic reagents. These reactions lead to the formation of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science.
One such example is the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives. This can be achieved through a multi-step reaction sequence starting with the reaction of a related aminopyrazole with a suitable thiazole precursor. For instance, the reaction of 3-cyano-2-methylthio-4-oxo-4H-substituted-thiazolo[1,2-a]pyrimidines with hydrazine (B178648) hydrate in refluxing ethanol can afford the corresponding 3-amino-6-(substituted-phenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives tandfonline.com. This synthetic strategy highlights the potential for creating complex, multi-ring heterocyclic systems by combining the pyrazole core with other biologically relevant scaffolds.
Another pathway to fused pyrazoles involves the reaction of 5-aminopyrazoles with reagents that can react with both the amino group and the C4 position. For example, the reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines, as discussed previously. However, by carefully selecting the reaction partners and conditions, other fused systems can be accessed. For instance, the reaction with enaminones in the presence of a catalyst can also yield pyrazolo[1,5-a]pyrimidine derivatives researchgate.net.
The following table summarizes representative examples of other fused pyrazole scaffolds synthesized from 5-aminopyrazole precursors.
| Fused Pyrazole Scaffold | Synthetic Precursors | Reaction Conditions | Reference |
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones | 3-Cyano-2-methylthio-4-oxo-4H-substituted-thiazolo[1,2-a]pyrimidines, Hydrazine hydrate | Reflux in ethanol | tandfonline.com |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole, Enaminone derivative, Ammonium acetate | Reflux in acetic acid | researchgate.net |
| Pyrazolo[5,1-c]triazines | Diazotized 3-amino-5-methyl-1H-pyrazole, Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Not specified | researchgate.net |
Substitution Reactions on the Pyrazolone Ring (e.g., C4 functionalization)
The C4 position of the pyrazolone ring in this compound is an active methylene group, making it susceptible to various electrophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position, providing a powerful tool for the derivatization of the pyrazole core. Two notable examples of such reactions are the Vilsmeier-Haack reaction and the Knoevenagel condensation.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds wikipedia.orgorganic-chemistry.org. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) wikipedia.orgnih.gov. When applied to pyrazole derivatives, this reaction can introduce a formyl group (-CHO) at the C4 position. This formyl group can then serve as a synthetic handle for further transformations, such as its conversion into other functional groups or its use in the construction of larger molecules nih.govresearchgate.net. For example, 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized from the corresponding hydrazones using the Vilsmeier-Haack reaction researchgate.net.
The Knoevenagel condensation is another important reaction for the functionalization of the C4 position, particularly when it has been previously formylated wikipedia.org. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in the presence of a basic catalyst wikipedia.org. In the context of this compound, a C4-formylated derivative can undergo a Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield α,β-unsaturated products researchgate.netmdpi.com. These products are valuable intermediates in the synthesis of more complex heterocyclic systems and other functionalized molecules researchgate.netmdpi.com. The reaction is often carried out under mild conditions, sometimes even in aqueous media, making it an environmentally friendly approach researchgate.net.
The table below provides a summary of these C4 functionalization reactions.
| Reaction | Reagents | Product Type | Key Features | References |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | C4-Formyl pyrazole | Introduces a versatile aldehyde group at the C4 position. | wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net |
| Knoevenagel Condensation | C4-Formyl pyrazole, Active methylene compound (e.g., malononitrile), Basic catalyst | C4-Substituted α,β-unsaturated pyrazole | Forms a new carbon-carbon double bond at the C4 position. | wikipedia.orgresearchgate.netmdpi.com |
Reactivity of the 4-bromophenyl Substituent (e.g., metal-catalyzed cross-coupling reactions)
The 4-bromophenyl substituent at the N2 position of this compound offers a valuable site for further molecular elaboration through metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, most notably palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents onto the phenyl ring, significantly increasing the structural diversity of the resulting pyrazole derivatives.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for the formation of C-C bonds . It involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base rsc.orgnih.gov. The 4-bromophenyl group of the title compound can be efficiently coupled with various aryl and heteroaryl boronic acids to generate biaryl structures rsc.orgresearchgate.net. This reaction is known for its high functional group tolerance and generally mild reaction conditions .
Heck Reaction: The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an aryl or vinyl halide with an alkene mdpi.comresearchgate.netunr.edu.ar. The 4-bromophenyl moiety can be coupled with a variety of alkenes to introduce vinyl or substituted vinyl groups at the para position of the phenyl ring. This reaction provides a direct route to stilbene-like structures and other unsaturated derivatives.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt researcher.liferesearchgate.netresearchgate.net. The 4-bromophenyl group can be coupled with various terminal alkynes to introduce alkynyl substituents. The resulting aryl alkynes are versatile intermediates that can be further transformed into a range of other functional groups or used in the construction of more complex molecules.
The following table summarizes these important cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Product Type | References |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl pyrazole | rsc.orgnih.govresearchgate.net |
| Heck Reaction | Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base | Aryl-substituted alkene | mdpi.comresearchgate.netunr.edu.ar |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) salt, Base | Aryl-substituted alkyne | researcher.liferesearchgate.netresearchgate.net |
Applications in Advanced Materials Science
Development of New Optical Materials and Sensors
The inherent photophysical properties of the pyrazolone (B3327878) scaffold are central to its application in new optical materials. Pyrazolone derivatives are known for their fluorescence capabilities, which can be tuned by modifying their molecular structure. nih.govnih.gov These compounds are investigated for applications ranging from fluorescent probes to components in optical devices. nih.gov
Research into pyrazolone derivatives demonstrates that their absorption and emission characteristics are highly sensitive to the surrounding environment. For instance, the polarity of the solvent can cause shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. researchgate.net This sensitivity makes them excellent candidates for chemical sensors. By monitoring changes in fluorescence or absorption spectra, it is possible to detect the presence of specific analytes or changes in the local environment, such as acidity. nih.govmdpi.com
Computational studies, such as those using Density Functional Theory (DFT), are employed to predict and understand the photophysical characteristics of these molecules. bibliotekanauki.plresearchgate.net These studies help in analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding the electronic transitions that govern the optical properties. researchgate.net The ability to tailor these properties through synthetic modification allows for the rational design of new materials for specific optical applications.
Table 1: Photophysical Properties of a Related Pyrazolone-Based Azo Dye in Different Solvents
This table showcases the positive solvatochromism of a pyrazolone derivative, where the absorption maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This behavior is characteristic of molecules with intramolecular charge transfer.
| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) |
| n-Hexane | 31.0 | 429 |
| Toluene | 33.9 | 442 |
| Chloroform | 39.1 | 458 |
| Acetone | 42.2 | 459 |
| Ethanol (B145695) | 51.9 | 467 |
| Methanol | 55.5 | 544 |
| Data derived from studies on pyrazolone-based azo dyes. researchgate.net |
Integration into Conductive Polymers and Photovoltaic Materials
The electronic properties of pyrazolone derivatives, particularly their ability to participate in charge-transfer processes, make them suitable for use in optoelectronic applications, including photovoltaics. bibliotekanauki.plresearchgate.net When integrated into a device, these materials can facilitate the conversion of light into electrical energy.
A study on a novel pyrazolone derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), demonstrated its potential in photovoltaic applications. researchgate.net When fabricated as a thin film in a heterojunction with n-type silicon (n-Si), the device exhibited characteristic diode behavior and attractive photovoltaic properties. researchgate.net Such organic semiconductors are valued for their potential in creating flexible, low-cost solar cells. researchgate.net
The performance of these materials in photovoltaic devices is determined by key parameters that quantify their efficiency in converting solar energy. The findings for the APPQ/n-Si heterojunction device highlight the promise of pyrazolone-based compounds in this field. researchgate.net
Table 2: Photovoltaic Performance of an APPQ/n-Si Heterojunction Device
This table summarizes the key performance metrics of a photovoltaic device based on a pyrazolone derivative, indicating its efficiency as a solar energy converter.
| Parameter | Value |
| Open-Circuit Voltage (Voc) | 0.62 V |
| Short-Circuit Current (Isc) | 5.1 x 10⁻⁴ A/cm² |
| Maximum Output Power (Pmax) | 0.247 mW/cm² |
| Data from a study on a 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one based device. researchgate.net |
Role in Dyes and Pigments (focusing on chromophore properties and structure-color relationships)
Pyrazolone derivatives are a well-established class of chromophores used in the synthesis of azo dyes. nih.govresearchgate.net The core structure of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one contains the necessary features of a chromophore—a system of conjugated double bonds—and auxochromes (the amino group) that can modify the color and intensity of the dye. researchgate.net
The color of these dyes is determined by the electronic structure of the molecule, specifically the energy gap between the HOMO and LUMO. Modifications to the molecular structure, such as adding different substituents, can alter this energy gap and thus tune the color of the dye. For example, coupling the pyrazolone with different diazotized aryl amines leads to a range of colors. nih.govresearchgate.net The relationship between the molecular structure and the resulting color is a key aspect of dye chemistry.
Furthermore, the tautomeric form of the pyrazolone dye (azo-keto vs. hydrazo-enol forms) can significantly influence its absorption spectrum and, consequently, its color. nih.govresearchgate.net The stability of these forms can be affected by the solvent and the substituents present on the molecule. nih.gov The fluorescence properties of many pyrazolone-based azo dyes also make them suitable for applications as fluorescent materials in various industries. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The development of environmentally benign and efficient synthetic routes for pyrazolone (B3327878) derivatives is a paramount goal in modern organic chemistry. Future research will likely focus on moving beyond traditional condensation reactions, which often require harsh conditions and produce significant waste.
Key emerging trends include:
Green Catalysis: The use of novel catalytic systems is a promising avenue. For instance, an efficient protocol for synthesizing 1,3,5-substituted pyrazoles using nano-ZnO as a catalyst has been described, offering advantages like high yields (95%), short reaction times, and simple work-up procedures. nih.gov Adapting such nanocatalysts for the synthesis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one could significantly improve its production efficiency and sustainability.
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly sought after for their high atom economy and operational simplicity. mdpi.com For example, a three-component mechanochemical reaction has been successfully used to produce novel 5-amino-pyrazole-4-carbonitriles in high yields with short reaction times. nih.gov Exploring MCR strategies for the target compound could streamline its synthesis from readily available starting materials. mdpi.comnih.gov
Metal-Free Approaches: To avoid the cost and potential toxicity of metal catalysts, metal-free synthetic methods are gaining traction. A novel, catalyst-free dehydrogenative coupling reaction has been developed for synthesizing (pyrazol-4-ylidene)pyridine derivatives from 1-aryl-5-pyrazolones, showcasing a sustainable alternative. nih.gov Research into similar aerobic, catalyst-free coupling reactions could yield a more environmentally friendly pathway to this compound and its derivatives.
| Methodology | Key Features | Potential Advantage for Synthesis | Reference |
|---|---|---|---|
| Nano-ZnO Catalysis | Heterogeneous catalyst, easy recovery | Excellent yields, short reaction times, simple work-up | nih.gov |
| Multicomponent Reactions | One-pot synthesis, high atom economy | Reduced waste, operational simplicity, high efficiency | mdpi.comnih.gov |
| Metal-Free Dehydrogenative Coupling | Uses air as an oxidant, avoids metal catalysts | Enhanced sustainability, lower cost, reduced toxicity | nih.gov |
Design and Development of New Coordination Complexes with Tailored Properties
The pyrazolone ring, with its multiple heteroatoms, is an excellent scaffold for designing ligands for coordination chemistry. The amino and carbonyl groups of this compound offer potent donor sites for coordination with a wide range of metal ions.
Future research in this area will likely involve:
Synthesis of Novel Complexes: Systematic synthesis and characterization of coordination complexes with various transition metals (e.g., Cu(II), Ni(II), Zn(II), Cd(II)) are anticipated. nih.govresearchgate.net The synthesis of silver(I) complexes with pyrazolone derivatives has already demonstrated the formation of compounds with a 1:2 metal-to-ligand molar ratio. nih.gov
Tailoring Functional Properties: By carefully selecting the metal center and modifying the pyrazolone ligand, it is possible to tailor the electronic, magnetic, and optical properties of the resulting complexes. Research into pyrazole-based coordination polymers has shown the ability to create robust and stable frameworks. unimi.it The goal is to develop new materials for applications in areas such as molecular magnetism, sensing, and light-emitting devices.
Exploring Biological Activity: Metal complexes of heterocyclic ligands often exhibit enhanced biological activities compared to the free ligands. nih.gov For example, mononuclear coordination complexes of pyrazole-acetamide derivatives with Cd(II) and Cu(II) have been synthesized and characterized, showing potential as antibacterial agents. nih.gov Future work could involve synthesizing complexes of this compound and evaluating their therapeutic potential.
Advanced Computational Modeling for Deeper Insights into Reactivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. Applying these methods to this compound can provide profound insights that guide experimental work.
Emerging trends in this field include:
Structural and Spectroscopic Analysis: DFT calculations at levels like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and predict spectroscopic data (NMR, IR). tandfonline.com Such studies have shown high correlation coefficients between experimental and predicted chemical shifts for pyrazolone derivatives, confirming their structures. tandfonline.com
Reactivity and Mechanistic Studies: Computational modeling can elucidate reaction mechanisms and predict molecular reactivity. Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps can provide a comprehensive understanding of the electronic properties and reactive sites of the molecule. nih.gov This knowledge is crucial for designing new synthetic reactions and understanding the compound's interaction with biological targets or metal ions.
Predicting Properties of Novel Materials: Theoretical studies can predict the properties of yet-to-be-synthesized materials. For example, quantum chemical methods are used to study the structure-property relationships affecting the sensitivity and thermal stability of energetic materials based on pyrazolone frameworks. rsc.org This predictive power can accelerate the discovery of new coordination complexes and materials with desired functionalities.
| Computational Method | Investigated Properties | Potential Insights for this compound | Reference |
|---|---|---|---|
| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized geometry, vibrational frequencies, NMR chemical shifts | Confirmation of structure, interpretation of experimental spectra | tandfonline.com |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron distribution | Prediction of chemical reactivity, electronic transitions, and stability | nih.gov |
| Molecular Electrostatic Potential (MEP) | Charge distribution, electrophilic/nucleophilic sites | Understanding intermolecular interactions and reaction pathways | nih.gov |
Innovative Applications in Catalysis and Materials Design
The functional groups present in this compound make it an attractive building block for creating novel catalysts and advanced materials.
Future research directions could focus on:
Organocatalysis: The pyrazolone scaffold can be incorporated into larger molecules designed to act as organocatalysts. The amino group, for instance, can be functionalized to create hydrogen-bonding catalysts for asymmetric synthesis, an area of growing importance.
Functional Materials: The combination of the pyrazolone core and the bromophenyl group suggests potential applications in materials science. The bromine atom provides a handle for further functionalization via cross-coupling reactions to build complex polymeric or oligomeric structures. Furthermore, pyrazolone derivatives are being investigated for their potential as heat-resistant energetic materials, an application space where the thermal stability of the pyrazolone ring is a key advantage. rsc.org
Precursors for Complex Heterocycles: 5-aminopyrazoles are versatile synthetic intermediates for the construction of fused heterocyclic systems. researchgate.netresearchgate.net The reaction of 5-amino-2-phenyl-4H-pyrazol-3-one with arylhydrazonals, for example, leads to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net Investigating the reactivity of this compound in similar cyclocondensation reactions could open pathways to novel, complex heterocyclic scaffolds with unique properties.
Investigation of Supramolecular Assembly and Self-Organization
Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into ordered structures. The structure of this compound is well-suited for forming predictable supramolecular architectures.
Key research avenues include:
Hydrogen Bonding Networks: The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl group and ring nitrogens) makes the molecule an ideal candidate for forming extensive hydrogen-bonded networks. Pyrazoles are known to self-associate into various structures, including dimers, trimers, and catemers, through N-H···N hydrogen bonds. researchgate.net Studying the solid-state packing and co-crystallization of this compound could lead to new crystalline materials with interesting properties.
Crystal Engineering: By understanding the preferred intermolecular interactions, it may be possible to design and engineer co-crystals with tailored architectures and physical properties, such as solubility or stability. The interplay of N-H···O, N-H···N, and potentially C-Br···π interactions could be systematically studied to control the self-assembly process.
Liquid Crystals and Gels: Functionalization of the pyrazolone core could lead to the development of new liquid crystalline materials or low-molecular-weight organogelators. The directed, non-covalent interactions are key to forming the anisotropic structures required for these applications.
Q & A
Q. What are the established synthetic routes for 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, and what intermediates are critical?
The compound is typically synthesized via cyclization reactions. A common approach involves the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor . Key intermediates include 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which undergoes further functionalization. Microwave-assisted reactions have also been employed to improve yield and reduce reaction time, as demonstrated in the synthesis of structurally related pyrazoles .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
X-ray crystallography is the gold standard for unambiguous structural determination. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks . For example, centrosymmetric dimers linked by C–H···π interactions were identified in a related pyrazole derivative using these tools . Complementary techniques include H/C NMR and IR spectroscopy to confirm functional groups and regiochemistry .
Q. How is the compound screened for pharmacological activity in academic research?
Biological evaluation often involves in vitro assays targeting antimicrobial or anticancer activity. For instance, pyrazole derivatives are tested against bacterial strains (e.g., Staphylococcus aureus) or cancer cell lines (e.g., MCF-7) using standardized protocols like MIC (Minimum Inhibitory Concentration) or MTT assays . Structure-activity relationship (SAR) studies guide modifications to enhance potency, such as introducing halogen substituents or optimizing hydrogen-bonding motifs .
Q. What are common synthetic challenges in preparing pyrazole derivatives of this compound?
Key challenges include regioselectivity during cyclization and purification of polar intermediates. For example, the reaction of thiosemicarbazide with α,β-unsaturated ketones can yield multiple regioisomers, requiring chromatographic separation . Microwave synthesis has mitigated some issues by accelerating reaction kinetics and improving selectivity .
Q. How are crystallographic disorders resolved in structural studies of this compound?
Disorder in crystal structures (e.g., overlapping atomic positions) is addressed using SHELXL’s refinement constraints. Partial occupancy modeling and TLS (Translation-Libration-Screw) parameters help refine disordered regions. For example, a study on a brominated pyrazole derivative resolved disorder in the benzofuran moiety using these methods .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism) not captured in static computational models. Hybrid approaches combining DFT (Density Functional Theory) calculations with experimental NMR chemical shifts can validate proposed structures. For example, H NMR shifts calculated at the B3LYP/6-311+G(d,p) level were matched with experimental data to confirm tautomeric forms in a related pyrazole .
Q. What strategies improve synthetic yield in large-scale preparations?
Optimizing reaction conditions (e.g., solvent polarity, temperature) and catalyst selection are critical. A scaled-up synthesis of a pyrazole-based CCK1 receptor antagonist achieved >80% yield by replacing traditional heating with microwave irradiation and using phase-transfer catalysts . Green chemistry principles, such as aqueous-phase reactions, also enhance scalability .
Q. How are mechanistic pathways for biological activity investigated?
Mechanistic studies employ enzymatic assays, molecular docking, and kinetic analysis. For instance, pyrazole derivatives acting as carbonic anhydrase inhibitors were evaluated using stopped-flow spectroscopy to measure binding constants () . SAR-guided mutagenesis of target proteins (e.g., hCA II isoform) further elucidates binding interactions .
Q. How is crystallographic twinning addressed during structure refinement?
Twinning, common in monoclinic or trigonal systems, is resolved using SHELXL’s TWIN/BASF commands. A study on a bromophenyl-pyrazole urea derivative (space group ) applied these tools to deconvolute overlapping reflections, achieving an .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Reactivity is modeled using frontier molecular orbital (FMO) theory. HOMO-LUMO gaps calculated via Gaussian 09 at the M06-2X/def2-TZVP level predict nucleophilic/electrophilic sites. For example, the C4 position in 4H-pyrazol-3-ones was identified as electrophilic, guiding functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
